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Compound of Interest

Compound Name: Cinnamolaurine

Cat. No.: B12758525

A Note to Researchers: Comprehensive spectroscopic data for Cinnamolaurine, including
detailed H NMR, 13C NMR, and IR spectra, is not readily available in the public scientific
literature based on extensive searches. The initial isolation and characterization were reported
in a 1941 publication by T. Nakai in the Journal of the Pharmaceutical Society of Japan, which
is not digitally accessible. While modern metabolomic studies have confirmed its presence in
Cinnamomum species and provided accurate mass spectrometry data, a full spectroscopic
dataset necessary for a complete technical guide remains elusive.

This guide will therefore provide a detailed overview of the available mass spectrometry data
for Cinnamolaurine and, for illustrative purposes, present a comprehensive spectroscopic
analysis of a major and well-characterized bioactive compound from cinnamon,
Cinnamaldehyde. This will serve as a representative model for the spectroscopic elucidation of
secondary metabolites from this genus.

Cinnamolaurine: Available Spectroscopic Data

The primary available spectroscopic information for Cinnamolaurine is from high-resolution
mass spectrometry.

Table 1: Mass Spectrometry Data for Cinnamolaurine
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Parameter Value Source
Molecular Formula C1sH1oNO3* [1]
Exact Mass (m/z) 298.1433 [1]

Cinnamaldehyde: A Representative Spectroscopic
Case Study

Cinnamaldehyde is a major constituent of cinnamon bark and is responsible for its
characteristic aroma and many of its biological activities. Its spectroscopic properties have
been extensively studied and provide a valuable reference for researchers working with
cinnamon-derived compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: *H NMR Spectroscopic Data for Cinnamaldehyde (CDCIs)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.69 d 7.7 H-1 (Aldehyde)

7.52 dd 16.0, 8.8 H-3

7.43 -7.38 m - H-5, H-6, H-7

6.72 dd 16.0, 7.7 H-2

Table 3: 13C NMR Spectroscopic Data for Cinnamaldehyde (CDCls)
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Chemical Shift (6) ppm

Assignment

193.7 C-1 (Carbonyl)
152.6 C-3

134.3 C-4

131.2 C-7

129.1 C-5,C-9

128.5 C-6, C-8

128.4 C-2

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Cinnamaldehyde

lonization Mode

[M+H]* (m/z)

Key Fragments (m/z)

ESI+ 133.06

131, 108, 77

Infrared (IR) Spectroscopy Data

Table 5: Infrared (IR) Spectroscopy Data for Cinnamaldehyde

Wavenumber (cm~—2)

Vibrational Mode

3060 - 3020 C-H stretch (aromatic)

2820, 2740 C-H stretch (aldehyde)

1680 C=0 stretch (conjugated aldehyde)
1625 C=C stretch (alkene)

1575 C=C stretch (aromatic)

970 C-H bend (trans-alkene)

750, 690 C-H bend (monosubstituted benzene)
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Experimental Protocols
General Protocol for Isolation of Bioactive Compounds
from Cinnamomum Species

o Extraction: Dried and powdered bark of the Cinnamomum species is subjected to extraction
with a suitable solvent, typically methanol or ethanol, using maceration or Soxhlet extraction.

o Fractionation: The crude extract is then partitioned successively with solvents of increasing
polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds
based on their polarity.

o Chromatography: Each fraction is subjected to further purification using chromatographic
techniques. Column chromatography over silica gel or Sephadex is commonly employed,
followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure
compounds.

NMR Spectroscopy Protocol

o Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, CD30OD) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00).

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 600 MHz). Standard pulse programs are used for 1D spectra. 2D NMR
experiments such as COSY, HSQC, and HMBC are often performed to aid in structure

elucidation.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR processing software.
Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
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Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via
direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray
ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are common ionization
techniques for this type of compound. High-resolution mass spectra are obtained using a
time-of-flight (TOF) or Orbitrap mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of
the molecular ion and to identify characteristic fragmentation patterns that aid in structural
confirmation.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a
drop can be placed between two salt plates (e.g., NaCl or KBr). For Attenuated Total
Reflectance (ATR)-IR, the sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum is first collected and then subtracted from the sample
spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with the
vibrational frequencies of specific functional groups within the molecule.

Workflow Visualization
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Caption: Workflow for Isolation and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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